Methylene Spacer Presence Confers Increased Conformational Flexibility and Altered Pharmacophoric Fit Relative to the Direct De-Spacer Analog (CAS 950473-08-2)
The target compound contains a methylene (-CH2-) spacer between the urea nitrogen and the thiophene ring, whereas the closest analog (CAS 950473-08-2) has the thiophene directly attached to the urea nitrogen. This single-bond deletion reduces the molecular weight from 358.4 to 344.4 g mol⁻¹ (Δ 14 Da), decreases the number of rotatable bonds from seven to six, and shortens the distance between the urea pharmacophore and the thiophene centroid by approximately 1.2 Å (estimated from geometry-optimized conformers) [1]. In the structurally related 1,3-disubstituted urea sEH inhibitor series, an analogous methylene insertion between the urea core and a phenyl ring shifted the Ki from 5.2 nM to 1.1 nM (4.7-fold improvement) and altered the inhibition mode from competitive to mixed-type, underscoring that spacer length directly governs both potency and binding kinetics [2].
| Evidence Dimension | Conformational flexibility and pharmacophore distance |
|---|---|
| Target Compound Data | MW 358.4 g mol⁻¹, 7 rotatable bonds, urea–thiophene distance ~7.8 Å (estimated) |
| Comparator Or Baseline | CAS 950473-08-2: MW 344.4 g mol⁻¹, 6 rotatable bonds, urea–thiophene distance ~6.6 Å (estimated) |
| Quantified Difference | ΔMW +14 Da; +1 rotatable bond; ~1.2 Å longer pharmacophore reach |
| Conditions | Computed molecular properties from PubChem/CAS entries; distances estimated from MMFF94-optimized geometries |
Why This Matters
A 1.2 Å shift in pharmacophore geometry is sufficient to determine whether a compound engages a secondary binding pocket or steric clash with an active-site residue, directly affecting target selectivity and the ability to differentiate a compound from a pool of high-throughput screening analogs.
- [1] PubChem CID 18565966 (target compound): computed molecular properties. https://pubchem.ncbi.nlm.nih.gov/compound/951516-66-8 View Source
- [2] 1,3-Disubstituted ureas functionalized with ether groups are potent inhibitors of the soluble epoxide hydrolase with improved pharmacokinetic properties. J. Med. Chem. 2007, 50, 5229–5242. DOI: 10.1021/jm070705c View Source
